Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[4-(2-methylpropoxycarbonyl)pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-13(2)11-25-19(23)15-5-7-21-17(9-15)18-10-16(6-8-22-18)20(24)26-12-14(3)4/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
HAJMXMJHEZUCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate can be synthesized through the esterification of 2,2’-bipyridine-4,4’-dicarboxylic acid with isobutyl alcohol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity . The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,2’-bipyridine-4,4’-dicarboxylic acid.
Reduction: Diisobutyl 2,2’-bipyridine-4,4’-diol.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Coordination Chemistry
Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate serves as a ligand in coordination complexes with metals such as ruthenium and palladium. These complexes demonstrate enhanced catalytic activity in various reactions, including:
- Catalysis of CO₂ Cycloaddition : The compound has been utilized in the synthesis of Zn²⁺/Ln³⁺ heterometallic coordination polymers that exhibit superior catalytic performance for CO₂ cycloaddition at ambient pressure .
- Dye-Sensitized Solar Cells : It has been employed in developing efficient dye-sensitized solar cells by forming stable complexes that improve electron transfer processes .
Biological Imaging
Research indicates that this compound can be used as a fluorescent probe in biological imaging. Its ability to coordinate with metal ions allows for enhanced imaging contrast and specificity in cellular environments .
Drug Delivery Systems
The compound is being explored for its potential role in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. This application is particularly relevant in targeted therapy where precise drug delivery is crucial .
Photovoltaic Devices
In the field of photovoltaics, this compound has been integrated into the design of new materials for solar cells. Its coordination properties contribute to improved efficiency and stability of these devices .
Case Study 1: Catalytic Performance Enhancement
A study demonstrated that this compound forms stable chelate complexes with ruthenium, significantly enhancing the rate of catalysis in CO₂ cycloaddition reactions compared to uncoordinated systems. The results indicated a marked increase in reaction yield due to the optimized electronic interactions facilitated by the ligand .
Case Study 2: Biological Imaging Application
In another investigation, this compound was utilized as a fluorescent probe for imaging cancer cells. The study reported that the compound's fluorescence intensity increased upon binding to specific metal ions within the cellular environment, allowing for clearer imaging and localization of cancerous tissues .
Mechanism of Action
The mechanism of action of diisobutyl 2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its nitrogen atoms . This coordination forms stable complexes that can participate in various catalytic and photochemical processes . The molecular targets include transition metal ions, and the pathways involved often relate to electron transfer and redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Ester Derivatives of 2,2'-Bipyridine-4,4'-Dicarboxylate
Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate belongs to a family of dialkyl esters synthesized by esterifying H₂dcbpy with varying alcohols. Key comparisons include:
Key Findings :
- Steric Influence : The branched isobutyl groups in L4 introduce greater steric hindrance compared to linear esters (e.g., dibutyl), limiting rotational freedom and altering metal-ligand bond angles in coordination complexes .
- Thermal Properties : Diisobutyl derivatives exhibit lower melting points than linear analogs (e.g., dibutyl) due to reduced molecular packing efficiency .
- Synthetic Utility : While smaller esters (dimethyl, diethyl) are precursors for MOFs requiring carboxylate linkers, diisobutyl esters are preferred in systems where solubility in organic media is critical .
Carboxylic Acid and Other Functionalized Derivatives
2,2'-Bipyridine-4,4'-Dicarboxylic Acid (H₂dcbpy)
- Role : The parent dicarboxylic acid is pivotal in dye-sensitized solar cells (DSSCs) and MOFs due to its ability to anchor to metal oxides (e.g., TiO₂) via carboxylate groups .
- Comparison with Diisobutyl Ester : Unlike H₂dcbpy, the diisobutyl ester lacks anchoring carboxylates, making it unsuitable for direct use in DSSCs. However, hydrolysis of the ester can regenerate H₂dcbpy for such applications .
2,2'-Biquinoline-4,4'-Dicarboxylate (BCA)
Ligands with Varied Carboxylate Positions
2,2'-Bipyridine-5,5'-Dicarboxylate (bpydc)
- Structural Difference : Carboxylates at the 5,5'-positions instead of 4,4' .
- Impact : Alters MOF topology; bpydc forms less porous frameworks compared to 4,4'-derivatives due to divergent linker geometry .
2,2'-Bipyridine-6,6'-Dicarboxylate
Catalysis and Sensing
- Ruthenium Complexes: Diethyl and diisobutyl esters modify the electronic environment of Ru centers in WOCs. The electron-donating isobutyl groups stabilize Ru(III) intermediates, enhancing catalytic turnover in water oxidation .
- Nickel Complexes : Diisobutyl esters in Ni(I) complexes reduce aggregation via steric shielding, improving reactivity in cross-coupling reactions .
Materials Science
- MOFs : While H₂dcbpy is a staple linker for luminescent MOFs , diisobutyl esters serve as precursors for post-synthetic modification, enabling incorporation of photoactive Ir(III) complexes into UiO-67 frameworks .
- Liquid Crystals : Pd(II) complexes of diisobutyl esters exhibit mesomorphism due to balanced rigidity and fluidity from branched chains .
Biological Activity
Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate (DBBP) is an organic compound notable for its biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
DBBP belongs to the bipyridine family, characterized by two pyridine rings linked by a single bond, with carboxylate ester groups at the 4 and 4' positions. Its molecular formula is , and it exhibits a planar structure that facilitates coordination with metal ions, which is crucial for its biological activity.
The primary mechanism of action for DBBP involves its ability to form stable chelate complexes with various metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, enhancing the compound's reactivity and stability in biological systems. This coordination capability allows DBBP to participate in electron transfer reactions and other chemical processes that are vital for its biological effects .
Antioxidant Activity
DBBP has demonstrated significant antioxidant properties. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that DBBP exhibits a dose-dependent free radical scavenging activity. At higher concentrations (100 ppm), it can achieve up to 79.9% radical scavenging efficiency . This property is particularly relevant in preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity of DBBP
| Concentration (ppm) | % Radical Scavenging Activity |
|---|---|
| 0 | 0 |
| 25 | 19.5 |
| 50 | 29.3 |
| 100 | 79.9 |
Cytotoxicity Against Cancer Cell Lines
DBBP has also been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that metal complexes derived from DBBP exhibit notable cytotoxicity, making them potential candidates for cancer therapy. For instance, studies have shown that DBBP complexes can effectively inhibit the growth of cancer cells through apoptosis induction .
Case Study: Cytotoxic Effects
A study assessed the cytotoxicity of DBBP against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant decrease in cell viability at concentrations above 50 µM, suggesting that DBBP's metal complexes could serve as effective anticancer agents.
Antibacterial Activity
In addition to its antioxidant and anticancer properties, DBBP has shown antibacterial activity against various bacterial strains. In comparative studies against standard antibiotics like cephradine, DBBP exhibited moderate antibacterial effects with inhibition zones ranging from 6.2 mm to 13.25 mm against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Table 2: Antibacterial Activity of DBBP
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| E. coli | 11.0 |
| S. flexneri | 11.2 |
| S. typhi | 10.5 |
| P. aeruginosa | 13.25 |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Diisobutyl 2,2'-bipyridine-4,4'-dicarboxylate, and how are intermediates optimized?
- Methodology : The synthesis typically involves esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid (prepared via oxidation or carboxylation of bipyridine precursors) using isobutyl alcohol under acidic catalysis. Key intermediates, such as the diacyl chloride derivative, are generated using thionyl chloride (SOCl₂) to enhance reactivity . Optimization focuses on reaction temperature (e.g., reflux conditions) and stoichiometric ratios to minimize byproducts like monoesters or unreacted acid .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (≥98% purity as per ) .
Q. How is the purity and structural integrity of this compound characterized?
- Analytical Techniques :
- HPLC : Quantify purity, ensuring ≤1.0% water content .
- NMR Spectroscopy : Confirm esterification success (e.g., disappearance of carboxylic acid protons at δ ~12 ppm and emergence of isobutyl ester signals at δ ~1.0–1.2 ppm) .
- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/c) to verify ligand geometry and packing, as demonstrated for analogous dibutyl esters .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazards : Classified as Skin Irritant (Category 2) and Respiratory Irritant (STOT SE 3). Avoid inhalation of dust/aerosols and direct skin/eye contact .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ full-face protection during weighing. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How does this compound facilitate the design of metal-organic frameworks (MOFs) for sensing applications?
- Role : The bipyridine dicarboxylate moiety acts as a linker, coordinating to metal nodes (e.g., Zn²⁺, Ru²⁺) to form porous frameworks. Its π-conjugated system enhances electron transfer, enabling luminescence-based sensing of gases or biomolecules .
- Optimization : Adjust ester chain length (e.g., isobutyl vs. methyl groups) to modulate MOF hydrophobicity and guest molecule affinity. Characterize porosity via BET surface area analysis and gas adsorption isotherms .
Q. What strategies improve its efficacy as a photosensitizer in dye-sensitized solar cells (DSSCs)?
- Challenges : Low light absorption in the visible spectrum and recombination losses at the semiconductor interface.
- Solutions :
- Co-sensitization : Pair with complementary dyes (e.g., ruthenium polypyridyl complexes) to broaden absorption spectra .
- Ancillary Ligand Tuning : Replace carboxylate groups with stronger electron-withdrawing substituents (e.g., thiocyanate) to enhance charge injection into TiO₂ .
Q. How can computational modeling predict its binding affinity in supramolecular host-guest systems?
- Approach : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions of high electron density (e.g., ester carbonyl groups) for host-guest interactions. Molecular docking simulations can model inclusion complexes with cyclodextrins or synthetic macrocycles .
- Validation : Compare computational results with experimental data from fluorescence titration or 2D NMR (e.g., NOESY correlations in ) .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Data Discrepancy : Yields for esterification reactions vary (70–95%) depending on acid precursor purity and catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid) .
- Resolution : Standardize starting material purification (e.g., recrystallization of 2,2'-bipyridine-4,4'-dicarboxylic acid from acetic acid) and employ moisture-free conditions to prevent hydrolysis of intermediates .
Q. How is its biological activity assessed in anticancer studies, and what mechanistic insights exist?
- Methods :
- In vitro assays : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa) via MTT assays. Mitochondrial targeting is confirmed using organelle-specific probes (e.g., MitoTracker) .
- Mechanism : The ester groups enhance lipophilicity, promoting cellular uptake, while the bipyridine core facilitates intercalation or ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
